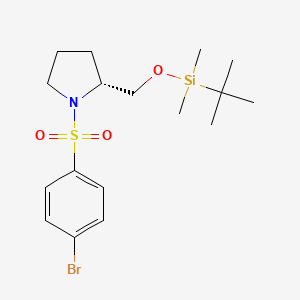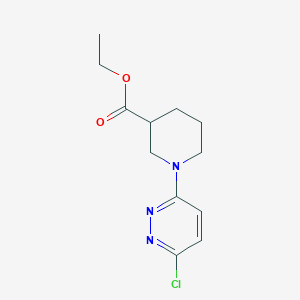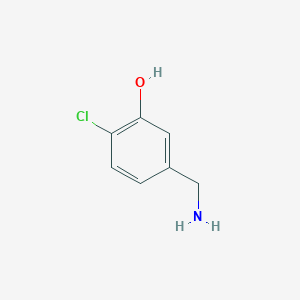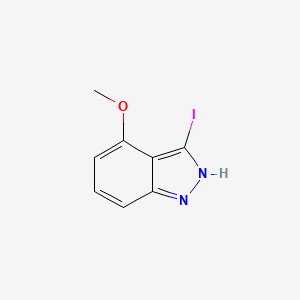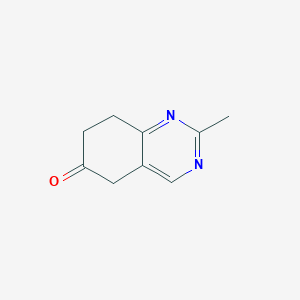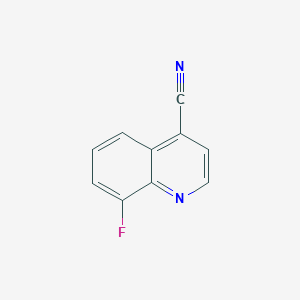
5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 5th position, a phenyl group at the 2nd position, and a triethoxysilylpropoxy group at the 7th position of the chromen-4-one core structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5th position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Triethoxysilylpropoxy Group: The triethoxysilylpropoxy group can be attached through a nucleophilic substitution reaction, where the hydroxy group at the 7th position is reacted with 3-chloropropyltriethoxysilane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilylpropoxy group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetone, amines in ethanol.
Major Products Formed
Oxidation: Formation of 5-oxo-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one.
Reduction: Formation of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chroman-4-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Scientific Research Applications
5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the triethoxysilylpropoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-phenyl-7-methoxychromen-4-one: Similar structure but with a methoxy group instead of the triethoxysilylpropoxy group.
5-hydroxy-2-phenyl-7-ethoxychromen-4-one: Similar structure but with an ethoxy group instead of the triethoxysilylpropoxy group.
5-hydroxy-2-phenyl-7-propoxychromen-4-one: Similar structure but with a propoxy group instead of the triethoxysilylpropoxy group.
Uniqueness
The presence of the triethoxysilylpropoxy group in 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one imparts unique properties, such as enhanced solubility, reactivity, and potential for forming siloxane bonds. These properties make it distinct from other similar compounds and expand its range of applications in various fields.
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7Si/c1-4-28-32(29-5-2,30-6-3)14-10-13-27-19-15-20(25)24-21(26)17-22(31-23(24)16-19)18-11-8-7-9-12-18/h7-9,11-12,15-17,25H,4-6,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJMWODIMXVWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

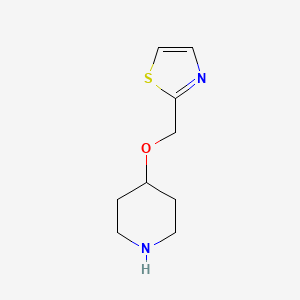
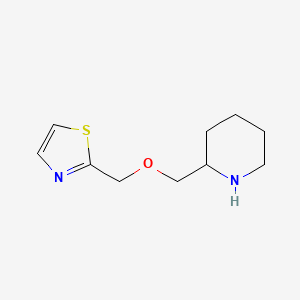
![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594166.png)
![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)
